
Clazosentan
Overview
Description
Clazosentan is a small molecule that acts as a selective antagonist of the endothelin A receptor. It is primarily developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This compound has been approved in Japan for these indications .
Preparation Methods
The synthesis of clazosentan involves multiple steps, including the formation of a pyridinylpyrimidine skeleton. The synthetic route typically involves the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to form the final compound . Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clazosentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clazosentan is a selective endothelin A (ETA) receptor antagonist that has been studied for its potential in preventing cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) . Endothelin-1, released after subarachnoid bleeding, can cause cerebral vasospasm, typically starting 3 days after aSAH onset and peaking between days 8 and 11 .
Clinical Trials and Research Findings
- REACT Study: A phase 3 randomized, double-blind, placebo-controlled study (NCT03585270) investigated this compound's ability to prevent clinical deterioration in aSAH patients . The study, which involved 409 patients, did not meet its primary endpoint of preventing clinical deterioration due to delayed cerebral ischemia (DCI) within 14 days post-treatment . The occurrence of clinical deterioration due to DCI was 15.8% in the this compound group and 17.2% in the placebo group (p = 0.734) .
- CONSCIOUS-1 Study: A phase 2 dose-finding study (NCT00111085) with 413 aSAH patients demonstrated that this compound could prevent cerebral vasospasm . Moderate or severe vasospasm was reduced from 66% in the placebo group to 23% in the 15 mg/hr this compound group (risk reduction, 65%; 95% CI, 47%-78%; P < .0001) .
- CONSCIOUS-2 and CONSCIOUS-3 Studies: These phase 3 studies assessed this compound's effect on cerebral vasospasm-related morbidity and all-cause mortality . CONSCIOUS-2 found that 5 mg/hr of this compound did not have a significant treatment effect, leading to the premature termination of CONSCIOUS-3 .
- Meta-Analysis: A meta-analysis showed this compound was superior to placebo in reducing angiographic cerebral vasospasm, vasospasm-related delayed ischemic neurological deficit (DIND), and vasospasm-related morbidity/mortality . However, it did not show benefits in reducing cerebral infarction, overall mortality, or improving functional outcomes .
Efficacy and Safety
- This compound significantly reduced angiographic vasospasm, particularly in the distal cerebral arteries . This effect might be more pronounced in distal arteries compared to proximal ones .
- Rescue therapy was less frequently needed in patients treated with this compound compared to placebo (10.4% vs 18.1%; RRR 42.6%, 95% CI 5.4%–65.2%) .
- No significant effect was observed on the occurrence of clinical deterioration due to DCI with this compound . A nonsignificant relative risk increase of 25.4% was reported in the risk of poor Glasgow Outcome Scale-Extended (GOSE) and modified Rankin Scale (mRS) scores with this compound versus placebo at week 12 post-aSAH .
- Adverse events associated with this compound include pulmonary complications, hypotension, and anemia .
Patient Subgroups
- Women, individuals under 50, and those with diffuse thick clots may experience a greater reduction in vasospasm-related morbidity/mortality with this compound .
Mechanism of Action
Clazosentan exerts its effects by selectively antagonizing the endothelin A receptor, which is one of the strongest known vasoconstrictors . By inhibiting this receptor, this compound prevents the vasoconstriction that can lead to cerebral vasospasm and subsequent ischemia. The molecular targets and pathways involved include the endothelin A receptor and the downstream signaling pathways that mediate vasoconstriction .
Comparison with Similar Compounds
Clazosentan is unique among endothelin receptor antagonists due to its selectivity for the endothelin A receptor and its specific application in preventing cerebral vasospasm. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.
Ambrisentan: Another selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with applications in pulmonary arterial hypertension.
This compound’s uniqueness lies in its specific use for cerebral vasospasm prevention and its high selectivity for the endothelin A receptor .
Biological Activity
Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.
This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.
Meta-Analyses and Clinical Trials
Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.
Key Findings from Phase III Trials
- Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:
- Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .
- Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .
Case Studies
In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .
Summary of Biological Activity
The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:
- Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.
- Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.
- Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.
Data Table: Summary of Clinical Findings
Study Type | This compound Group | Placebo Group | Relative Risk Reduction | p-value |
---|---|---|---|---|
Phase III Coiling | 13.6% | 28.8% | 53% | <0.01 |
Phase III Clipping | 16.2% | 39.6% | 59% | <0.01 |
Angiographic Vasospasm | 25.9% | 44% | Not specified | <0.05 |
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of clazosentan in preventing cerebral vasospasm after aneurysmal subarachnoid hemorrhage (aSAH)?
this compound is an endothelin receptor antagonist that selectively blocks endothelin-1 (ET-1)-mediated vasoconstriction. Its efficacy in reducing cerebral vasospasm is attributed to its ability to inhibit ET-1 binding to vascular smooth muscle receptors, thereby preventing prolonged vasoconstriction and improving cerebral blood flow. Preclinical models and phase 2 trials demonstrate dose-dependent reductions in vasospasm incidence and cerebral infarction rates .
Q. How do researchers standardize experimental models to evaluate this compound's efficacy in preclinical studies?
Preclinical studies typically utilize rodent or primate models of induced subarachnoid hemorrhage (SAH) to simulate cerebral vasospasm. Key methodological considerations include:
- Dose calibration : Matching species-specific pharmacokinetics to human-equivalent doses.
- Endpoint selection : Quantifying vasospasm via angiography or cerebral blood flow measurements.
- Control groups : Using placebo or comparator agents (e.g., nimodipine) to contextualize efficacy .
Q. What are the validated clinical endpoints for assessing this compound's efficacy in phase 3 trials?
Common endpoints include:
- Incidence of moderate/severe cerebral vasospasm (angiographically confirmed).
- Cerebral infarction rates attributed to vasospasm.
- Composite morbidity/mortality outcomes (e.g., modified Rankin Scale scores at 6 weeks). These endpoints were validated in multicenter, double-blind, placebo-controlled trials with rigorous blinding and randomization protocols .
Advanced Research Questions
Q. How can researchers address interethnic variability in this compound's pharmacokinetics and efficacy observed between Japanese/Korean and Western populations?
Methodological strategies include:
- Pharmacogenomic profiling : Identifying polymorphisms in ET-1 receptor genes or metabolic enzymes (e.g., CYP3A4) that influence drug response.
- Dose-adjustment trials : Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens across ethnic groups.
- Meta-analysis of multinational trials : Pooling data to assess heterogeneity in outcomes, as seen in the 10 mg/h dose showing significant efficacy in Asian cohorts but mixed results elsewhere .
Q. What statistical approaches are recommended to resolve contradictions in this compound's trial data, such as reduced vasospasm incidence without proportional improvement in long-term neurological outcomes?
Advanced analyses include:
- Causal mediation analysis : Differentiating direct drug effects from confounding factors (e.g., delayed cerebral ischemia).
- Subgroup stratification : Evaluating outcomes in patients with specific SAH severity grades (e.g., Fisher Grade 3).
- Bayesian hierarchical modeling : Incorporating prior trial data to refine probability estimates for underpowered endpoints .
Q. How should researchers design a trial to investigate this compound's synergistic effects with other neuroprotective agents (e.g., nimodipine)?
Key considerations:
- Factorial design : Randomizing patients to this compound monotherapy, combination therapy, or placebo.
- Safety monitoring : Prioritizing endpoints like systemic hypotension or liver enzyme elevation.
- Mechanistic biomarkers : Measuring ET-1 plasma levels or cerebral microdialysis markers to validate additive effects .
Q. What methodologies are critical for assessing this compound's long-term safety profile, particularly in patients with comorbid conditions like renal impairment?
Recommendations include:
- Post-marketing surveillance registries : Tracking adverse events (e.g., anemia, hepatotoxicity) in real-world populations.
- Renal-adjusted PK studies : Modifying infusion rates based on glomerular filtration rate (GFR) to prevent drug accumulation.
- Comparative effectiveness research : Using propensity score matching to contrast this compound with alternative therapies in high-risk subgroups .
Q. Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies between this compound's vasospasm reduction and inconsistent functional outcome improvements across trials?
Strategies involve:
- Endpoint re-evaluation : Prioritizing patient-centric outcomes (e.g., quality of life metrics) over angiographic surrogates.
- Trial-level meta-regression : Adjusting for covariates like time-to-treatment initiation or SAH etiology.
- Mechanistic studies : Linking vasospasm prevention to downstream cellular pathways (e.g., neuroinflammation) .
Q. What frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound's role in SAH patients undergoing endovascular coiling versus surgical clipping?
Using the PICO framework :
- Population : aSAH patients post-coiling/clipping.
- Intervention : this compound 5–10 mg/h infusion.
- Comparison : Placebo or standard care.
- Outcome : Vasospasm-related morbidity at 14 days. The FINER criteria ensure feasibility, novelty, and relevance, such as comparing this compound’s cost-effectiveness across surgical modalities .
Properties
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCJABOXHSRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170955 | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-56-9 | |
Record name | Clazosentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clazosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clazosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLAZOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.